molecular formula C20H21FN2O3 B11168882 1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11168882
M. Wt: 356.4 g/mol
InChI Key: NAMQBROLFYJGHN-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, such as binding to specific receptors or enzymes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both fluorophenyl and methoxyphenyl groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21FN2O3/c1-26-18-8-6-17(7-9-18)22-20(25)15-12-19(24)23(13-15)11-10-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H,22,25)

InChI Key

NAMQBROLFYJGHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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